methyl 3-(N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)sulfamoyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C14H17N3O5S2 and its molecular weight is 371.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-(N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C12H16N4O4S
- Molecular Weight : 304.34 g/mol
- IUPAC Name : this compound
This structure features a thiophene ring, a sulfamoyl group, and a pyrazole moiety, which are significant for its biological interactions.
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Compounds targeting specific enzymes involved in disease pathways.
- Modulation of Receptor Activity : Interacting with receptors such as TGF-β type I receptor (ALK5), which is implicated in fibrotic diseases and cancer .
- Antimicrobial Properties : The presence of the thiophene ring is known to enhance antimicrobial activity against various pathogens.
Antifibrotic and Anticancer Potential
Recent studies have highlighted the potential of compounds similar to this compound in inhibiting the TGF-β signaling pathway. This pathway plays a crucial role in fibrosis and tumor progression. For instance, derivatives targeting ALK5 have shown promising results in both in vitro and in vivo models, demonstrating significant inhibitory activity on fibrotic processes .
Analgesic Effects
Research on related pyrazole derivatives has indicated analgesic properties. Compounds that act as cannabinoid receptor agonists have been noted for their pain-relieving effects without significant central nervous system side effects . This suggests that this compound may also exhibit similar analgesic properties.
Study 1: Inhibition of ALK5
A study published in PubMed demonstrated that a derivative of the compound exhibited strong inhibitory activity against ALK5, showing an oral bioavailability of 57.6%. This suggests potential for therapeutic applications in treating fibrotic diseases and certain cancers .
Study 2: Antimicrobial Activity
Another study investigated the antimicrobial efficacy of thiophene-based compounds, revealing that modifications to the sulfamoyl group enhanced activity against Gram-positive bacteria. Such findings underscore the importance of structural components in determining biological activity .
Data Tables
Properties
IUPAC Name |
methyl 3-[[1-(oxan-4-yl)pyrazol-4-yl]sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S2/c1-21-14(18)13-12(4-7-23-13)24(19,20)16-10-8-15-17(9-10)11-2-5-22-6-3-11/h4,7-9,11,16H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKBRLCGUVOEDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CN(N=C2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.